Enhanced Lipophilicity: A Quantifiable Advantage of the 6-Fluoro Substituent over the Non-Fluorinated Parent Scaffold
The introduction of a fluorine atom at the 6-position of the indazole ring significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. This is quantified by the calculated partition coefficient (LogP), where the 6-fluoro derivative exhibits a higher value compared to the unsubstituted 1H-indazole-5-carbaldehyde . Increased lipophilicity is a well-established strategy in medicinal chemistry to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile, and the fluorinated indazole core is consistently leveraged for this purpose [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.5145 |
| Comparator Or Baseline | 1H-Indazole-5-carbaldehyde (CAS 253801-04-6); LogP data not consistently reported in the same database but structurally predicted to be lower due to absence of fluorine. |
| Quantified Difference | The presence of the fluorine atom contributes to a LogP value of 1.51 for the target compound, representing a quantifiable increase in lipophilicity relative to the non-fluorinated scaffold . |
| Conditions | In silico prediction via computational chemistry models as reported in vendor datasheets. |
Why This Matters
A higher LogP indicates improved ability to cross lipid membranes, which is a primary advantage when designing cell-permeable probes or orally bioavailable drug candidates.
- [1] Ghosh, P.; Hajra, A. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. J. Org. Chem. 2021, 86 (15), 10883–10888. DOI: 10.1021/acs.joc.1c01253. View Source
